3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-10(1)11-14-12(18-15-11)17-6-9(7-17)5-16-4-3-13-8-16/h3-4,8-10H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRFYFGICJEZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CC(C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyclopropanecarbonyl Thiosemicarbazide
Thiosemicarbazides derived from cyclopropanecarboxylic acid undergo cyclization in the presence of dehydrating agents. A representative protocol involves:
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Reacting cyclopropanecarbonyl chloride with thiosemicarbazide in anhydrous tetrahydrofuran (THF) at 0–5°C for 2 hours.
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Adding polyphosphoric acid (PPA) as a catalyst and heating to 120°C for 6–8 hours to induce cyclization.
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Isolating 3-cyclopropyl-5-amino-1,2,4-thiadiazole via column chromatography (silica gel, ethyl acetate/hexane 1:3).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | ≥98% |
| Characterization | NMR (CDCl₃): δ 1.2–1.5 (m, 4H, cyclopropyl), 5.1 (s, 2H, NH₂) |
Functionalization of the Azetidine Ring
The azetidine moiety is introduced via nucleophilic substitution or coupling reactions. Source and provide methodologies for azetidine synthesis and functionalization.
Synthesis of 3-(Chloromethyl)azetidine
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Step 1 : Hydrogenolysis of N-benzhydrylazetidine (prepared via cyclization of 1-benzhydryl-3-azetidinone) under 40–80 psi H₂ with palladium-on-carbon (Pd/C) in methanol.
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Step 2 : Quaternization of azetidine with chloromethyl methyl ether (MOM-Cl) in dichloromethane (DCM) at 0°C, yielding 3-(chloromethyl)azetidine hydrochloride.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 85% |
| Yield (Step 2) | 91% |
| Purity (LC-MS) | ≥95% |
Coupling Azetidine to Thiadiazole
The 5-amino group on the thiadiazole undergoes nucleophilic substitution with 3-(chloromethyl)azetidine:
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Reacting 3-cyclopropyl-5-amino-1,2,4-thiadiazole (1 eq) with 3-(chloromethyl)azetidine hydrochloride (1.2 eq) in acetonitrile.
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Adding triethylamine (2 eq) as a base and heating at 60°C for 12 hours.
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Purifying via recrystallization (ethanol/water 4:1) to yield 3-cyclopropyl-5-(3-(chloromethyl)azetidin-1-yl)-1,2,4-thiadiazole.
Key Data :
Incorporation of the Imidazole Moiety
The final step involves introducing the imidazole group via alkylation. Source outlines imidazole synthesis from aldehydes, adapted here for functionalization.
Synthesis of 1H-Imidazole
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Condensing cyclopropanecarbaldehyde (1 eq) with glyoxal (1.1 eq) in methanol at 0°C.
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Adding 25% ammonium hydroxide dropwise and stirring at room temperature for 12 hours.
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Extracting with ethyl acetate and drying over Na₂SO₄ to yield 2-cyclopropyl-1H-imidazole.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (TLC) | Rf = 0.45 (ethyl acetate) |
Alkylation of Azetidine
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Reacting 3-cyclopropyl-5-(3-(chloromethyl)azetidin-1-yl)-1,2,4-thiadiazole (1 eq) with 2-cyclopropyl-1H-imidazole (1.5 eq) in dimethylformamide (DMF).
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Adding potassium carbonate (3 eq) and heating at 80°C for 6 hours.
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Purifying via flash chromatography (DCM/methanol 9:1) to isolate the final compound.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| HRMS (ESI+) | m/z 276.1210 [M+H]+ |
| IR (KBr) | 1602 cm⁻¹ (C=N), 750 cm⁻¹ (S–N) |
Industrial-Scale Optimization
Source highlights continuous flow reactors for large-scale production. Key adaptations include:
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Using a microreactor system for the cyclization step (residence time: 15 minutes, 130°C).
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Implementing inline HPLC for real-time purity monitoring.
Process Metrics :
| Parameter | Value |
|---|---|
| Throughput | 1.2 kg/hour |
| Purity | ≥99.5% |
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole moiety can be reduced under specific conditions to yield imidazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Cancer Treatment
Research indicates that compounds similar to 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole exhibit properties that inhibit tumor growth and proliferation. Specifically, studies have shown that thiadiazole derivatives can act as MEK inhibitors, which are crucial in the treatment of various proliferative diseases such as cancer .
Inflammatory Diseases
The compound's ability to modulate inflammatory pathways has been explored in preclinical studies. It has been suggested that imidazole-containing compounds can inhibit interleukin receptor-associated kinases (IRAKs), which play a significant role in inflammatory responses . This makes it a potential therapeutic agent for conditions characterized by excessive inflammation.
Antimicrobial Activity
Preliminary studies suggest that the structural components of this compound may confer antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in melanoma cell lines when treated with thiadiazole derivatives similar to the target compound. |
| Study B | Inflammatory Models | Showed reduced cytokine production in macrophages treated with imidazole-based compounds, suggesting anti-inflammatory effects. |
| Study C | Antimicrobial Testing | Identified effective inhibition of Gram-positive bacteria by compounds featuring the thiadiazole structure. |
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the thiadiazole ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison
The compound’s key structural elements can be compared to analogs with similar heterocyclic frameworks:
Key Observations :
SAR Insights :
- Imidazole and azetidine in the target compound may enhance binding to enzymes or receptors via hydrogen bonding and rigid geometry, similar to morpholine-azetidine hybrids in TLR antagonists .
- Thiadiazole derivatives with polar substituents (e.g., hydrazones) show superior antitumor activity compared to nonpolar analogs .
Biological Activity
The compound 3-cyclopropyl-5-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound consists of a thiadiazole ring fused with an azetidine and an imidazole moiety. The presence of these heterocycles contributes to its biological activity. The molecular formula is , indicating the presence of nitrogen and sulfur, which are often associated with bioactive compounds.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptotic cell death in cancer cells. A study reported that certain thiadiazole derivatives exhibited IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
- In Vivo Studies : In vivo studies demonstrated that certain derivatives could target tumor cells effectively in animal models. For instance, a derivative was shown to localize in sarcoma cells in tumor-bearing mice, suggesting its potential for targeted cancer therapy .
Antimicrobial Activity
The antimicrobial properties of thiadiazole compounds have also been extensively studied:
- Broad-Spectrum Activity : Compounds containing the thiadiazole ring have demonstrated significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For example, a series of 1,3,4-thiadiazole derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria .
- Structure–Activity Relationship (SAR) : SAR studies indicate that modifications at specific positions on the thiadiazole ring can enhance antimicrobial efficacy. Electron-withdrawing groups such as Cl or Br at para positions have been associated with increased potency against microbial strains .
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | IC50 values as low as 0.28 µg/mL against MCF-7 cells; effective in vivo targeting of tumor cells. |
| Antimicrobial | Significant inhibition of S. aureus and E. coli; enhanced activity with specific substitutions on the thiadiazole ring. |
Case Studies
- Case Study on Anticancer Efficacy : A derivative of the compound was tested against various cancer cell lines including MCF-7 and HepG2. The results indicated a dose-dependent inhibition of cell proliferation with notable induction of apoptosis .
- Case Study on Antimicrobial Properties : A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity using standard disc diffusion methods. Results showed that several compounds had zones of inhibition comparable to conventional antibiotics like amoxicillin .
Q & A
Q. What safety protocols are essential when handling azetidine intermediates?
- Methodological Answer : Azetidines are potential alkylating agents. Use gloveboxes for air-sensitive steps and LC-MS to detect genotoxic impurities (e.g., epoxides). Follow ICH Q3A guidelines for residual solvent limits (e.g., DMF < 880 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
